(S)-Terazosin

Description

Properties

IUPAC Name |

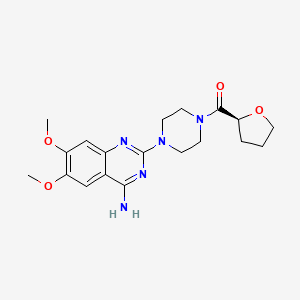

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2S)-oxolan-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKUSRYTPJJLNI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4CCCO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Terazosin's Neuroprotective Mechanism: A Technical Guide to its Action in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Terazosin, a clinically approved α1-adrenergic receptor antagonist, has emerged as a promising neuroprotective agent with a novel mechanism of action relevant to a spectrum of neurodegenerative diseases. Independent of its canonical function, this compound directly targets and activates Phosphoglycerate Kinase 1 (PGK1), a pivotal enzyme in the glycolytic pathway. This interaction enhances cellular energy metabolism by increasing ATP production, a critical factor in neuronal survival and function. This technical guide delineates the core mechanism of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling pathways and experimental workflows. The information provided herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS).

Core Mechanism of Action

The primary neuroprotective effect of this compound is mediated through its direct binding to and activation of Phosphoglycerate Kinase 1 (PGK1)[1][2][3][4][5]. PGK1 is a key enzyme in glycolysis, catalyzing the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a step that generates the first ATP molecule in the glycolytic pathway. In the context of neurodegenerative diseases, where impaired energy metabolism and reduced ATP levels are common pathological features, the ability of this compound to enhance PGK1 activity offers a direct mechanism to counteract these energy deficits.

The binding of this compound to PGK1 occurs at the ADP/ATP binding site. Paradoxically, while it can act as a competitive inhibitor at high concentrations, at lower, therapeutically relevant doses, it facilitates a bypass pathway that accelerates product (ATP) release, thereby increasing the overall enzymatic rate. This enhanced glycolytic flux leads to a subsequent increase in intracellular ATP levels, which is fundamental to its neuroprotective effects.

Downstream Signaling Pathways

The activation of PGK1 and the resultant increase in ATP production by this compound trigger several downstream effects that contribute to its neuroprotective profile:

-

Hsp90 Activation: The increased ATP levels can enhance the chaperone activity of Heat shock protein 90 (Hsp90), an ATPase that is known to associate with PGK1. Activated Hsp90 plays a crucial role in promoting cellular stress resistance and inhibiting apoptosis.

-

Reduction of Protein Aggregation: A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. The elevated ATP levels induced by this compound can help dissolve these pathological protein condensates and promote their degradation through autophagy.

-

Modulation of Oxidative Stress: this compound has been shown to confer protection against oxidative stress-induced cell death. This is likely linked to the role of PGK1 in regulating oxidative stress pathways.

-

Metabolic Reprogramming: Treatment with this compound can induce a metabolic switch towards glycolysis, which may be a crucial part of its neuroprotective action, particularly in environments of oxidative stress.

Quantitative Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

| Parameter | Model System | This compound Concentration | Observation | Reference |

| PGK1 Activity | Purified mouse PGK1 | 0.5 μM to 2.5 nM | Activation | |

| Purified mouse PGK1 | 2.5 and 25 μM | Inhibition | ||

| ATP Production | RAW 264.7 cell lysate | Not specified | ~40% transient increase in the first minute | |

| Caco-2 cells (H₂O₂ stress) | 10 nM | Restoration of ATP levels | ||

| Pyruvate Production | RAW 264.7 cell lysate | Not specified | ~30% stable increase | |

| Motor Neuron Survival | TDP-43M337V ESC-MNs | Not specified (dose-dependent) | Complete rescue of survival (100%) following stress | |

| Thy1-hTDP-43 mice | Not specified | 40% increase in motor neurons per ventral horn | ||

| ROS Levels | SH-SY5Y cells (MPP+ induced) | 2.5 μM | Reduction in ROS levels |

Experimental Protocols

PGK1 Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from established methodologies for measuring PGK1 activity in a continuous spectrophotometric assay.

Principle: The activity of PGK1 is measured in the reverse direction of glycolysis. The consumption of NADH, which is proportional to PGK1 activity, is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Reaction Buffer: 20 mM Tris, 100 mM NaCl, 0.1 mM MgSO₄, 10 mM Na₂HPO₄, 2 mM DTT, pH 8.6

-

Substrates: 1.6 mM Glyceraldehyde-3-phosphate (GAP), 1 mM β-Nicotinamide adenine dinucleotide (β-NAD), 1 mM Adenosine diphosphate (ADP)

-

Coupling Enzyme: 20 ng/μL Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

Purified recombinant human PGK1 protein (or cell/tissue lysate)

-

This compound (or other test compounds)

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a master mix containing the reaction buffer, substrates (GAP, β-NAD, ADP), and the coupling enzyme (GAPDH).

-

Aliquot the master mix into cuvettes or a 96-well plate.

-

Add the test compound (this compound) or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 30 minutes).

-

Initiate the reaction by adding the purified PGK1 protein or cell/tissue lysate.

-

Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the initial linear portion of the curve.

-

Enzyme activity is calculated using the Beer-Lambert law, taking into account the extinction coefficient of NADH.

Intracellular ATP Level Measurement (Bioluminescence Assay)

This protocol utilizes the firefly luciferase-based method, a highly sensitive technique for quantifying ATP.

Principle: Firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

-

Cultured neuronal cells

-

This compound

-

ATP assay kit (containing luciferase, D-luciferin, and cell lysis buffer)

-

Luminometer

Procedure:

-

Plate neuronal cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

-

Lyse the cells using the lysis buffer provided in the ATP assay kit to release intracellular ATP.

-

Add the luciferase-luciferin reagent to the cell lysates.

-

Immediately measure the luminescence using a luminometer.

-

Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

Visualizations

Signaling Pathways

References

- 1. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]

- 3. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Terazosin: A Comprehensive Technical Guide to a Selective Alpha-1 Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Terazosin is the levorotatory enantiomer of Terazosin, a quinazoline derivative that acts as a potent and selective antagonist of alpha-1 adrenoceptors.[1][2] Alpha-1 adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, primarily involved in the contraction of smooth muscle.[3][4] There are three main subtypes of the alpha-1 adrenoceptor: α1A, α1B, and α1D.[3] The selective blockade of these receptors by antagonists like this compound has significant therapeutic applications, most notably in the treatment of benign prostatic hyperplasia (BPH) and hypertension. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its selectivity for alpha-1 adrenoceptor subtypes, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Pharmacodynamics of this compound

This compound exhibits high affinity for all three alpha-1 adrenoceptor subtypes, with binding affinities (Ki) in the low nanomolar range. This potent and relatively balanced antagonism across the subtypes contributes to its therapeutic efficacy.

Binding Affinity of this compound for Alpha-1 Adrenoceptor Subtypes

The following table summarizes the quantitative data on the binding affinity of this compound and its related compounds for the different alpha-1 adrenoceptor subtypes. The Ki values, representing the inhibition constant, are a measure of the affinity of the antagonist for the receptor; a lower Ki value indicates a higher affinity.

| Compound | Receptor Subtype | Ki (nM) | Tissue/Cell Line | Reference |

| This compound | α1a | 3.91 | Recombinant | |

| α1b | 0.79 | Recombinant | ||

| α1d | 1.16 | Recombinant | ||

| This compound | α1 | 2.8 | Human Prostate | |

| α1 | 5.6 | Canine Brain | ||

| (R)-Terazosin | α1 | 3.8 | Human Prostate | |

| α1 | 8.4 | Canine Brain | ||

| rac-Terazosin | α1 | 3.6 | Human Prostate | |

| α1 | 6.7 | Canine Brain |

Note: The racemic compound and its enantiomers demonstrate high and roughly equal affinity for the subtypes of α1-adrenoceptors.

Signaling Pathways of Alpha-1 Adrenoceptors

Alpha-1 adrenoceptors are coupled to the Gq class of heterotrimeric G proteins. Upon activation by an agonist, such as norepinephrine, the Gq protein activates the effector enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction. This compound, as a competitive antagonist, binds to the alpha-1 adrenoceptor but does not elicit this signaling cascade, thereby preventing the effects of endogenous agonists.

Experimental Protocols

The characterization of this compound's interaction with alpha-1 adrenoceptors relies on established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays for Ki Determination

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay is used to determine the Ki of an unlabeled compound, such as this compound.

Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenoceptor subtypes.

Materials:

-

Radioligand: [3H]prazosin or [125I]-Heat (a high-affinity alpha-1 adrenoceptor antagonist).

-

Unlabeled Ligand: this compound.

-

Receptor Source: Membranes prepared from cells stably expressing human α1A, α1B, or α1D adrenoceptors, or tissue homogenates known to express the receptor subtypes (e.g., human prostate, canine brain).

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold binding buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled alpha-1 antagonist (e.g., 10 µM phentolamine).

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the cell pellets or tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of the radioligand (typically at a concentration close to its Kd).

-

Varying concentrations of this compound (e.g., 10-12 to 10-5 M).

-

For total binding, add binding buffer instead of this compound.

-

For non-specific binding, add the non-specific binding control.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays for pA2 Determination

Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist. The pA2 value is a measure of the antagonist's potency.

Objective: To determine the functional antagonist potency (pA2) of this compound at alpha-1 adrenoceptors.

Materials:

-

Isolated Tissue: A tissue that expresses the alpha-1 adrenoceptor subtype of interest and exhibits a contractile response to an alpha-1 agonist (e.g., rat vas deferens, rabbit aorta, human prostate strips).

-

Agonist: A selective alpha-1 adrenoceptor agonist (e.g., phenylephrine, norepinephrine).

-

Antagonist: this compound.

-

Organ Bath: A temperature-controlled chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (95% O2, 5% CO2).

-

Force Transducer and Recording System: To measure and record tissue contractions.

Protocol:

-

Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Agonist Response in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with several different concentrations of this compound.

-

Data Analysis (Schild Analysis):

-

For each concentration of this compound, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).

-

Plot the log (dose ratio - 1) against the log of the molar concentration of this compound.

-

If the antagonism is competitive, the plot should be a straight line with a slope not significantly different from 1.

-

The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

-

Conclusion

This compound is a potent antagonist of all three alpha-1 adrenoceptor subtypes, with Ki values in the low nanomolar range. Its mechanism of action involves the competitive blockade of the Gq-protein-coupled signaling pathway, thereby inhibiting agonist-induced smooth muscle contraction. The pharmacological profile of this compound has been extensively characterized using robust in vitro techniques such as radioligand binding and functional assays. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working on alpha-1 adrenoceptor pharmacology and related therapeutic areas. The relatively balanced affinity of this compound for the alpha-1 adrenoceptor subtypes underscores its clinical utility in conditions where broad alpha-1 blockade is beneficial.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. revvity.com [revvity.com]

- 4. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Terazosin versus (R)-Terazosin: An In-depth Technical Guide on Enantiomeric Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin, a quinazoline derivative, is a selective α1-adrenergic receptor antagonist widely used in the clinical management of benign prostatic hyperplasia (BPH) and hypertension. As a chiral molecule, terazosin exists as two enantiomers, (S)-Terazosin and (R)-Terazosin. While the commercially available drug is a racemic mixture, emerging research into the stereoselective properties of its enantiomers reveals significant differences in their pharmacodynamic and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the enantiomeric properties of this compound versus (R)-Terazosin, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways to support further research and drug development in this area.

Pharmacodynamic Properties

The primary mechanism of action of terazosin is the blockade of α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[1] Studies investigating the enantiomers of terazosin have revealed stereoselectivity in their binding affinities for different adrenoceptor subtypes.

Binding Affinities at Adrenergic Receptors

The binding affinities (Ki) of this compound and (R)-Terazosin have been determined for various α1- and α2-adrenergic receptor subtypes. These values are crucial for understanding the specific receptor interactions of each enantiomer.

| Enantiomer | Receptor Subtype | Binding Affinity (Ki, nM) | Tissue/Cell Line | Reference |

| This compound | α1A | 3.91 | Recombinant | [2] |

| α1B | 0.79 | Recombinant | [2] | |

| α1D | 1.16 | Recombinant | [2] | |

| α2A | 729 | Recombinant | [2] | |

| α2B | 3.5 | Recombinant | ||

| α2C | 46.4 | Recombinant | ||

| (R)-Terazosin | α2B | Less potent than (S)-enantiomer | Recombinant |

Functional Activity: Efficacy and Potency

While binding affinity data is available, comprehensive quantitative data on the functional efficacy (Emax, EC50) and potency (pA2) of the individual (S)- and (R)-enantiomers of terazosin at specific adrenoceptor subtypes is limited in the publicly available literature. Racemic terazosin has been shown to be a potent antagonist of α1-adrenoceptors.

Further research is required to fully elucidate the specific efficacy and potency of each enantiomer, which would provide a more complete understanding of their individual contributions to the overall pharmacological effect of the racemic mixture.

Pharmacokinetic Properties

Significant differences in the pharmacokinetic profiles of this compound and (R)-Terazosin have been observed, highlighting the importance of stereoselective analysis in drug metabolism and disposition.

Enantioselective Pharmacokinetics in Humans

A study in healthy Chinese male subjects after a single oral dose of 2 mg racemic terazosin demonstrated clear stereoselectivity in its pharmacokinetics. The plasma concentrations of (+)-(R)-terazosin were consistently higher than those of (-)-(S)-terazosin.

| Parameter | This compound | (R)-Terazosin | R/S Ratio | Reference |

| Cmax (ng/mL) | Data not specified | Data not specified | - | |

| AUC(0-∞) (ng·h/mL) | Data not specified | Significantly greater than (S)-enantiomer | 1.68 |

Note: While the study confirmed significantly higher exposure to the (R)-enantiomer, specific mean values for Cmax and AUC(0-∞) for each enantiomer were not provided in the abstract. Racemic terazosin is rapidly and almost completely absorbed following oral administration, with peak plasma levels occurring approximately one hour after dosing and an elimination half-life of about 13 hours.

Signaling Pathways

Terazosin exerts its effects by blocking the downstream signaling cascades initiated by the activation of α-adrenergic receptors.

α1-Adrenergic Receptor Signaling Pathway

The blockade of α1-adrenergic receptors by (S)- and (R)-Terazosin prevents the activation of the Gq protein-coupled signaling cascade. This inhibition leads to the relaxation of smooth muscle.

References

(S)-Terazosin Enantiomer: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin is a selective α1-adrenergic receptor antagonist widely used in the clinical management of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3][4][5] By blocking α1-adrenoceptors, Terazosin induces relaxation of smooth muscle in the prostate and blood vessels, leading to improved urinary flow and reduced blood pressure. The molecule possesses a chiral center in its tetrahydrofuran moiety, and therefore exists as two enantiomers: (S)-Terazosin and (R)-Terazosin. While the commercially available drug is a racemic mixture, research has indicated that the pharmacological activity of Terazosin resides primarily in the (S)-enantiomer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the this compound enantiomer, offering valuable insights for researchers and professionals in drug development.

Biological Activity and Data Presentation

The (S)-enantiomer of Terazosin is a potent and high-affinity antagonist of α-adrenoceptors. The affinity of this compound and its racemate for various α-adrenergic receptor subtypes has been determined through radioligand binding studies. The binding affinities (Ki) are summarized in the table below.

| Compound | α1a-adrenoceptor Ki (nM) | α1b-adrenoceptor Ki (nM) | α1d-adrenoceptor Ki (nM) | α2a-adrenoceptor Ki (nM) | α2B-adrenoceptor Ki (nM) | α2c-adrenoceptor Ki (nM) |

| This compound | 3.91 | 0.79 | 1.16 | 729 | 3.5 | 46.4 |

| rac-Terazosin | 3.6 (human prostate) | - | - | - | - | - |

| (R)-Terazosin | - | - | - | - | Less potent than (S)-enantiomer at α2B sites | - |

Data presented as Ki (nM) values. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Enantioselective Synthesis of this compound

While the direct enantioselective synthesis of this compound is not extensively documented in a single procedure, a viable synthetic strategy involves the preparation of the chiral intermediate, (S)-tetrahydro-2-furoic acid, followed by its coupling with the quinazoline-piperazine core.

Part 1: Chiral Resolution of (±)-Tetrahydro-2-furoic Acid

This protocol is adapted from a patented method for the resolution of racemic tetrahydro-2-furoic acid.

Materials:

-

(±)-Tetrahydro-2-furoic acid

-

(S)-(-)-1-Phenylethylamine

-

Methylene chloride

-

Ethyl acetate

Procedure:

-

To a solution of (±)-tetrahydro-2-furoic acid (116.1 g) in a mixture of methylene chloride (550 ml) and ethyl acetate (1,100 ml), add (S)-(-)-1-phenylethylamine (121.2 g) dropwise.

-

Heat the mixture under reflux for 15 minutes.

-

Gradually cool the reaction mixture to 20°C over 2 hours to allow for the precipitation of the diastereomeric salt.

-

Separate the precipitated crystals by filtration. The filtrate can be used for the recovery of the amine.

-

Dry the crystals to obtain the primary crystals of the (S)-tetrahydro-2-furoic acid-(S)-(-)-1-phenylethylamine salt.

-

Decompose the salt to obtain optically active (S)-tetrahydro-2-furoic acid.

Part 2: Synthesis of Racemic Terazosin

This protocol outlines the general synthesis of racemic Terazosin, which can be adapted for the synthesis of the (S)-enantiomer by using the resolved (S)-tetrahydro-2-furoic acid.

Materials:

-

2-Chloro-4-amino-6,7-dimethoxyquinazoline

-

1-(2-Tetrahydrofuroyl)piperazine

-

Polar organic solvent (e.g., 2-methoxyethanol)

-

Water

Procedure:

-

React 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine in a polar organic solvent such as 2-methoxyethanol.

-

The reaction can also be carried out in a polar organic reaction solution containing a minimum effective amount of water to directly produce Terazosin hydrochloride dihydrate.

-

Heat the reaction mixture, preferably at reflux, for a sufficient period.

-

Cool the reaction solution to room temperature to allow for the crystallization of the product.

-

Filter and dry the crystalline product to obtain Terazosin.

To synthesize this compound, 1-((S)-tetrahydro-2-furoyl)piperazine would be used in place of the racemic 1-(2-tetrahydrofuroyl)piperazine. 1-((S)-tetrahydro-2-furoyl)piperazine can be prepared by coupling the resolved (S)-tetrahydro-2-furoic acid with piperazine using standard peptide coupling methods.

Signaling Pathway and Experimental Workflow Visualization

Enantioselective Synthesis Workflow for this compound

Caption: Proposed workflow for the enantioselective synthesis of this compound.

α1-Adrenergic Receptor Signaling Pathway

Caption: Simplified signaling pathway of the α1-adrenergic receptor and the antagonistic action of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the this compound enantiomer, highlighting its significance as the primary active component of the racemic drug. The provided data demonstrates the high affinity of this compound for α1-adrenergic receptors. The outlined synthetic approach, involving the chiral resolution of a key intermediate, offers a practical pathway for obtaining the enantiomerically pure compound. The visualization of the synthetic workflow and the α1-adrenergic signaling pathway serves as a valuable resource for researchers. Further investigation into direct enantioselective synthetic methods could streamline the production of this compound and potentially lead to the development of more refined therapeutic agents with improved pharmacological profiles.

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)- [chembk.com]

- 4. Alpha 1-adrenoceptor properties of terazosin HCl and its enantiomers in the human prostate and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

(S)-Terazosin's Role in Phosphoglycerate Kinase 1 (PGK1) Activation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate kinase 1 (PGK1) is a crucial glycolytic enzyme responsible for the first ATP-generating step in glycolysis. Beyond its canonical metabolic role, PGK1 is implicated in a range of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative conditions and cancer.[1][2] Recently, the well-established α1-adrenergic receptor antagonist, Terazosin (TZ), was identified as a direct activator of PGK1.[3][4] This discovery has opened new avenues for therapeutic development, repurposing Terazosin and its analogs for conditions characterized by impaired energy metabolism.[5] This technical guide provides an in-depth analysis of the mechanism of (S)-Terazosin's activation of PGK1, presenting key quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the associated signaling pathways. While most literature refers to the racemic mixture of Terazosin, this guide focuses on the underlying molecular interactions relevant to its active enantiomers.

The Core Mechanism: A Paradoxical Activation

PGK1 catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-phosphoglycerate (3-PG) and ATP. Structural studies, including X-ray crystallography, have revealed that Terazosin binds directly to the ADP/ATP binding pocket of PGK1. This binding mode would typically classify Terazosin as a competitive inhibitor.

However, extensive enzymatic and cellular assays have demonstrated a paradoxical, dose-dependent effect. At low concentrations (in the nanomolar to low micromolar range), Terazosin activates PGK1, while at higher concentrations, it exhibits the expected inhibitory effect. The leading hypothesis for this activation is that Terazosin binding, while competitive with ADP/ATP, promotes a conformational change that facilitates the release of the product, ATP, from the enzyme's active site. By accelerating product release, a rate-limiting step, Terazosin effectively increases the enzyme's overall catalytic turnover rate.

This activation leads to a measurable increase in intracellular ATP levels, which in turn enhances the activity of ATP-dependent chaperones like Hsp90, promoting cellular stress resistance and conferring neuroprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from published studies on the interaction between Terazosin and PGK1.

Table 1: Binding Affinity and Kinetic Parameters

| Compound | Parameter | Value | Method | Source |

| Terazosin | Kd (Binding Affinity) | 2.78 µM | Isothermal Titration Calorimetry (ITC) | |

| Terazosin | Kd (Binding Affinity) | 2.9 µM | Not Specified | |

| Terazosin | Activating Concentration Range | 2.5 nM - 0.5 µM | In vitro PGK1 Activity Assay | |

| Terazosin | Inhibitory Concentration Range | ≥ 2.5 µM | In vitro PGK1 Activity Assay |

Table 2: Cellular and In Vitro Effects

| Compound / Analog | Effect | Concentration | Model System | Source |

| Terazosin | Transient ATP increase (~40%) | 10 µM | RAW 264.7 cell lysate | |

| Terazosin | Stable pyruvate increase (~30%) | 10 µM | RAW 264.7 cell lysate | |

| Terazosin | Inhibition of H₂O₂-induced apoptosis | ≥ 0.1 µM | RAW 264.7 macrophages | |

| Terazosin Analogs | PGK1 agonistic activity screen | 50 nM | In vitro enzymatic assay | |

| Compound 12b (analog) | Increased ATP levels | 2.5 µM | SH-SY5Y cells | |

| Compound 12b (analog) | Reduced ROS levels | 2.5 µM | SH-SY5Y cells |

Signaling Pathways and Logical Relationships

The activation of PGK1 by Terazosin initiates a cascade of downstream events and follows a specific dose-response logic.

Caption: Downstream signaling cascade following PGK1 activation by this compound.

Caption: Dose-dependent logical relationship of Terazosin's effect on PGK1.

Key Experimental Protocols

Investigating the interaction between this compound and PGK1 involves several key methodologies.

PGK1 Enzymatic Activity Assay (Coupled Assay)

This is the primary method to determine if a compound activates or inhibits PGK1. The assay indirectly measures PGK1 activity by coupling its product to a reaction that generates a chromogenic or fluorescent signal. The most common method relies on monitoring the change in NADH absorbance.

Principle: PGK1 activity in the forward (glycolytic) direction is coupled to the glyceraldehyde 3-phosphate dehydrogenase (GAPDH) reaction. PGK1 uses 1,3-bisphosphoglycerate (1,3-BPG) and ADP to produce 3-phosphoglycerate (3-PG) and ATP. To measure this, the reaction is often run in reverse. The addition of 3-PG and ATP by PGK1 generates 1,3-BPG. GAPDH then converts 1,3-BPG to glyceraldehyde-3-phosphate (GAP), oxidizing NADH to NAD⁺ in the process. The rate of decrease in NADH absorbance at 340 nm is directly proportional to PGK1 activity.

Workflow Diagram:

References

- 1. The basic functions of phosphoglycerate kinase 1 and its roles in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of phosphoglycerate kinase 1 and its critical role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

(S)-Terazosin: A Potential Disease-Modifying Therapeutic for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, with a pressing need for effective disease-modifying therapies. Emerging research has identified (S)-Terazosin, an existing α1-adrenergic receptor antagonist, as a promising candidate with neuroprotective properties relevant to AD pathogenesis. This technical guide provides a comprehensive overview of the core scientific findings supporting the therapeutic potential of this compound in AD. It details the compound's dual mechanism of action, summarizes key preclinical evidence from cellular and animal models, provides detailed experimental protocols for replication and further investigation, and visualizes the critical signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working to advance novel treatments for Alzheimer's disease.

Introduction: The Rationale for this compound in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. A growing body of evidence suggests that impaired brain energy metabolism is a crucial upstream event in AD pathogenesis.

Terazosin, a drug approved for the treatment of benign prostatic hyperplasia and hypertension, has garnered significant attention for its off-target effects that are highly relevant to neurodegeneration. Specifically, this compound has been shown to be an activator of phosphoglycerate kinase 1 (PGK1), a pivotal enzyme in the glycolytic pathway. By enhancing glycolysis, this compound increases the production of adenosine triphosphate (ATP), the primary cellular energy currency. This bioenergetic enhancement is hypothesized to confer neuroprotection by providing neurons with the necessary energy to maintain cellular homeostasis, mitigate the toxicity of protein aggregates, and support synaptic function. Furthermore, as an α1-adrenergic receptor antagonist, Terazosin may also modulate neuroinflammatory responses and other signaling pathways implicated in AD.

Mechanism of Action: A Dual Approach to Neuroprotection

The therapeutic potential of this compound in Alzheimer's disease is attributed to its bimodal mechanism of action:

-

Activation of Phosphoglycerate Kinase 1 (PGK1): this compound directly binds to and activates PGK1, the first ATP-generating enzyme in glycolysis. This activation enhances the glycolytic flux, leading to a significant increase in intracellular ATP levels. Elevated ATP can counteract the energy deficits observed in AD brains and is crucial for ATP-dependent cellular processes that are essential for neuronal survival and function, including protein quality control mechanisms that prevent the aggregation of Aβ and tau.[1][2][3]

-

α1-Adrenergic Receptor Antagonism: As a selective α1-adrenergic receptor antagonist, Terazosin can modulate neuronal signaling and neuroinflammation. While the direct contribution of this activity to its efficacy in AD is still under investigation, α1-adrenergic receptors are known to be involved in regulating synaptic plasticity and glial cell activation, both of which are dysregulated in Alzheimer's disease.

The following diagram illustrates the core signaling pathway activated by this compound:

References

- 1. Structural mechanisms of chaperone mediated protein disaggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]

The Off-Label Therapeutic Potential of (S)-Terazosin: A Technical Guide to a Novel Neuroprotective Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Terazosin, a well-established α1-adrenergic receptor antagonist primarily used for the treatment of benign prostatic hyperplasia and hypertension, is emerging as a promising candidate for drug repurposing in the field of neurodegenerative diseases.[1][2][3] This technical guide provides an in-depth exploration of the off-label therapeutic potential of this compound, focusing on its recently discovered mechanism of action as an activator of phosphoglycerate kinase 1 (PGK1).[1][4] By enhancing cellular bioenergetics, this compound presents a novel strategy for neuroprotection in devastating conditions such as Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS). This document consolidates key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Introduction: Beyond Alpha-1 Blockade

Terazosin is a quinazoline derivative that has long been utilized for its effects on smooth muscle relaxation via the blockade of α1-adrenergic receptors. However, recent research has unveiled a novel, off-target mechanism that positions Terazosin as a compelling agent for neuroprotection. This newfound potential stems from its ability to bind to and activate phosphoglycerate kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway responsible for ATP production. This discovery has spurred a wave of research into its efficacy in mitigating the cellular energy deficits characteristic of many neurodegenerative disorders.

Mechanism of Action: PGK1 Activation and Enhanced Bioenergetics

The neuroprotective effects of this compound are primarily attributed to its interaction with PGK1. PGK1 catalyzes the first ATP-generating step in glycolysis. By activating PGK1, Terazosin enhances the glycolytic flux, leading to a significant increase in cellular ATP levels. This restoration of cellular energy is critical in neurons, which have high metabolic demands and are particularly vulnerable to energy deficits implicated in neurodegenerative processes.

Signaling Pathway: this compound, PGK1, and Neuroprotection

The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.

References

- 1. Drug repurposing in amyotrophic lateral sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]

- 4. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring (S)-Terazosin's Effect on PGK1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate kinase 1 (PGK1) is a crucial enzyme in the glycolytic pathway, catalyzing the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, thereby generating the first ATP molecule in glycolysis.[1][2] Emerging research has identified PGK1 as a potential therapeutic target for various diseases, including neurodegenerative disorders and cancer.[3][4] (S)-Terazosin, an FDA-approved drug, has been shown to bind to PGK1 and modulate its activity. Interestingly, Terazosin exhibits a biphasic effect, enhancing PGK1 activity at lower concentrations and inhibiting it at higher concentrations. This complex interaction necessitates a robust and well-defined in vitro assay to accurately characterize the effect of this compound and its analogs on PGK1 activity.

These application notes provide a detailed protocol for a coupled-enzyme colorimetric assay to measure the effect of this compound on the forward reaction of PGK1 (ATP production). The protocol is designed for a 96-well plate format, suitable for screening and dose-response studies.

Signaling Pathway and Experimental Rationale

PGK1 plays a pivotal role in cellular energy metabolism. The assay described herein measures the production of ATP, a direct product of the PGK1-catalyzed reaction. To monitor this, the reaction is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) and hexokinase (HK) enzyme system. The ATP produced by PGK1 is utilized by hexokinase to phosphorylate glucose, and the resulting glucose-6-phosphate is then oxidized by G6PDH, leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm, which is directly proportional to the PGK1 activity.

This compound is known to bind to the ADP binding site of PGK1. At low concentrations, it is hypothesized to facilitate the release of the product ATP, thereby increasing the enzyme's turnover rate. At higher concentrations, it acts as a competitive inhibitor with respect to ADP.

Caption: PGK1 coupled enzyme assay principle.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the assay.

Table 1: Effect of this compound on PGK1 Activity

| This compound (µM) | Mean Absorbance Change (ΔOD₃₄₀/min) | Standard Deviation | PGK1 Activity (% of Control) |

| 0 (Control) | 100 | ||

| 0.1 | |||

| 0.5 | |||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 |

Table 2: Kinetic Parameters of PGK1 in the Presence of this compound

| This compound (µM) | Vmax (µmol/min/mg) | Km for ADP (µM) | Km for 1,3-BPG (µM) |

| 0 | |||

| 1 | |||

| 50 |

Table 3: IC₅₀ and EC₅₀ Values for this compound

| Parameter | Value (µM) | 95% Confidence Interval |

| IC₅₀ (Inhibition) | ||

| EC₅₀ (Activation) |

Experimental Protocols

This section provides a detailed methodology for the in vitro assay.

Materials and Reagents

-

Recombinant Human PGK1 (e.g., from R&D Systems, Abcam)

-

This compound Hydrochloride (e.g., from R&D Systems, Sigma-Aldrich)

-

3-Phosphoglyceric acid (3-PG)

-

Adenosine 5'-triphosphate (ATP)

-

Adenosine 5'-diphosphate (ADP)

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

D-Glyceraldehyde 3-phosphate (GAP)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Hexokinase (HK) from Saccharomyces cerevisiae

-

Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides

-

D-Glucose

-

β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Tris-HCl buffer

-

Magnesium Chloride (MgCl₂)

-

Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Reagent Preparation

-

PGK1 Assay Buffer (pH 7.5): 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mg/mL BSA. Prepare fresh and keep on ice.

-

PGK1 Enzyme Stock Solution: Reconstitute lyophilized PGK1 in PGK1 Assay Buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock to the desired working concentration (e.g., 2 µg/mL) in PGK1 Assay Buffer.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Store at -20°C. Further dilute in PGK1 Assay Buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Substrate/Coupling Enzyme Mix: Prepare a fresh mix containing:

-

10 mM 3-Phosphoglyceric acid

-

5 mM ATP

-

10 mM D-Glucose

-

2 mM NADP+

-

5 units/mL Hexokinase

-

2 units/mL G6PDH

-

Bring to final volume with PGK1 Assay Buffer. Protect from light and keep on ice.

-

Experimental Workflow

References

- 1. pnas.org [pnas.org]

- 2. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]

- 4. Frontiers | PGK1 Is a Key Target for Anti-Glycolytic Therapy of Ovarian Cancer: Based on the Comprehensive Analysis of Glycolysis-Related Genes [frontiersin.org]

Unveiling the Neuroprotective Potential of (S)-Terazosin: In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the neuroprotective effects of (S)-Terazosin in cell culture models. This compound, a known α1-adrenergic receptor antagonist, has emerged as a promising neuroprotective agent through its off-target activation of Phosphoglycerate Kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2][3][4][5] By enhancing glycolysis and boosting cellular ATP production, this compound offers a potential therapeutic strategy for a range of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD).

Core Mechanism of Action: PGK1 Activation

The primary neuroprotective mechanism of this compound is independent of its α1-adrenergic receptor antagonism. Instead, it directly binds to and activates PGK1, the first ATP-generating enzyme in glycolysis. This activation leads to an increase in the rate of glycolysis, resulting in elevated cellular ATP levels. This enhanced energy metabolism is crucial for neuronal survival and function, particularly under conditions of stress or in neurodegenerative states where energy deficits are common.

Signaling Pathway Overview

The proposed signaling pathway for this compound's neuroprotective effects is centered on the activation of PGK1 and the subsequent increase in glycolysis and ATP production. This cascade is thought to confer neuroprotection by providing neurons with the necessary energy to combat cellular stressors.

Experimental Protocols

This section details protocols for inducing neurodegeneration in cell culture and assessing the neuroprotective efficacy of this compound.

In Vitro Models of Neurodegeneration

A variety of in vitro models can be utilized to study neurodegenerative processes. The choice of model will depend on the specific disease being investigated. Common approaches include:

-

Oxidative Stress Induction: Exposing neuronal cells to oxidative stressors is a widely used method to mimic the cellular damage seen in many neurodegenerative diseases.

-

Toxin-Based Models: Specific toxins can be used to induce pathology associated with particular diseases, such as MPP+ for Parkinson's disease models.

-

Genetic Models: Utilizing cells with disease-specific mutations (e.g., TDP-43 mutations in ALS) provides a more targeted disease model.

-

Co-culture Systems: To better replicate the in vivo environment, co-culture models incorporating various cell types of the central nervous system, such as neurons, astrocytes, and microglia, can be employed.

-

3D Cell Cultures: Advanced models like neurospheroids and organoids offer a more physiologically relevant three-dimensional structure for studying neurodegeneration.

Experimental Workflow

The general workflow for testing the neuroprotective effects of this compound involves pre-treatment with the compound followed by the induction of a neurodegenerative insult and subsequent assessment of cell viability and other relevant parameters.

References

- 1. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. scienceofparkinsons.com [scienceofparkinsons.com]

Application Notes and Protocols for Assessing (S)-Terazosin's Impact on Mitochondrial Function

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-Terazosin, an alpha-1 adrenergic receptor antagonist, has been identified to have a non-canonical function in activating phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis.[1][2][3] This activation leads to an increase in ATP production and has shown neuroprotective effects in models of various diseases, including Parkinson's disease and amyotrophic lateral sclerosis (ALS).[1][2] Given the intricate link between cellular bioenergetics and mitochondrial function, it is crucial to assess the impact of this compound on mitochondrial health and activity. These application notes provide a comprehensive guide with detailed protocols to investigate the effects of this compound on key parameters of mitochondrial function.

Recent studies have suggested that Terazosin's mechanism of action extends beyond its canonical role, influencing cellular metabolism and stress resistance pathways. While its primary newly discovered target is PGK1, which functions upstream of mitochondria in the glycolytic pathway, the resulting metabolic shifts can indirectly influence mitochondrial respiration and redox status. Furthermore, some research indicates that Terazosin may directly impact mitochondrial function by affecting processes like mitophagy and reducing reactive oxygen species (ROS) production.

This document outlines a series of robust experimental protocols to dissect the multifaceted effects of this compound on mitochondrial bioenergetics, including the measurement of oxygen consumption rate (OCR), mitochondrial membrane potential (ΔΨm), mitochondrial ROS production, and cellular ATP levels.

Signaling Pathway

The proposed mechanism of this compound's action involves the activation of PGK1, leading to increased ATP production from glycolysis. This enhancement of glycolytic flux can have downstream effects on mitochondrial function.

References

- 1. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Parkinson disease among patients treated for benign prostatic hyperplasia with α1 adrenergic receptor antagonists [jci.org]

- 3. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Monitoring (S)-Terazosin Target Engagement In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Terazosin is a quinazoline-based compound initially developed as a selective alpha-1 adrenergic receptor (ADRA1A) antagonist for the treatment of benign prostatic hyperplasia and hypertension.[1][2] Emerging research has unveiled a second, compelling mechanism of action: the activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[3][4][5] This dual functionality has expanded the therapeutic potential of this compound, particularly in neurodegenerative diseases like Parkinson's, where enhancing cellular energy metabolism is a promising strategy.

Monitoring target engagement in vivo is crucial for understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound, optimizing dosing regimens, and elucidating its therapeutic effects. These application notes provide detailed protocols for various techniques to assess both direct engagement of the ADRA1A receptor and the downstream consequences of PGK1 activation.

Mechanisms of Action

This compound exhibits a dual mechanism of action, allowing for multiple avenues of monitoring its biological activity in vivo.

-

Alpha-1 Adrenergic Receptor (ADRA1A) Antagonism: this compound competitively blocks ADRA1A receptors, leading to the relaxation of smooth muscle tissue in the vasculature and prostate. This antagonism is the basis for its use in hypertension and benign prostatic hyperplasia.

-

Phosphoglycerate Kinase 1 (PGK1) Activation: this compound binds to PGK1, an ATP-generating enzyme in glycolysis, and enhances its activity. This leads to increased glycolysis and cellular ATP levels, which is thought to be neuroprotective.

Below is a diagram illustrating the signaling pathways of this compound.

Caption: Signaling pathways of this compound.

Techniques for Monitoring Target Engagement

A multi-faceted approach is recommended to comprehensively assess this compound's target engagement in vivo, targeting both of its mechanisms of action.

I. Direct Target Engagement at ADRA1A

These methods aim to directly measure the occupancy of ADRA1A receptors by this compound.

1. Ex Vivo Autoradiography

This technique quantifies receptor occupancy in tissue sections following in vivo drug administration.

-

Principle: Unoccupied ADRA1A receptors in brain or other tissue sections are labeled with a specific radioligand. The reduction in radioligand binding in tissues from drug-treated animals compared to vehicle-treated animals reflects the degree of receptor occupancy by this compound.

-

Advantages: Provides a quantitative measure of receptor occupancy in specific anatomical regions.

-

Limitations: Is an endpoint measurement and requires euthanasia of the animal.

Experimental Protocol: Ex Vivo Autoradiography for ADRA1A Receptor Occupancy

-

Animal Dosing: Administer this compound or vehicle to experimental animals at various doses and time points.

-

Tissue Collection: At the desired time point, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain, prostate). Freeze the tissues immediately.

-

Cryosectioning: Section the frozen tissues at a thickness of 10-20 µm using a cryostat and mount the sections on microscope slides.

-

Radioligand Incubation: Incubate the tissue sections with a suitable radioligand for ADRA1A (e.g., [³H]-Prazosin).

-

Washing: Wash the sections to remove unbound radioligand.

-

Imaging: Expose the slides to a phosphor imaging screen or autoradiographic film.

-

Data Analysis: Quantify the density of the autoradiographic signal in specific regions of interest. Receptor occupancy is calculated as the percentage reduction in specific binding in the this compound-treated group compared to the vehicle-treated group.

2. Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can be used to measure receptor occupancy in living subjects.

-

Principle: A radiolabeled tracer that binds to ADRA1A is administered to the subject, and its distribution in the brain or other organs is imaged. A reduction in tracer binding following this compound administration indicates receptor occupancy.

-

Advantages: Non-invasive, allows for longitudinal studies in the same subject.

-

Limitations: The development of a suitable PET radioligand for brain ADRA1A with good blood-brain barrier penetration has been challenging.

II. Pharmacodynamic Readouts of PGK1 Activation

These methods measure the downstream biochemical consequences of this compound's interaction with PGK1.

1. 31P-Magnetic Resonance Spectroscopy (31P-MRS) for Brain ATP Measurement

31P-MRS is a non-invasive technique to measure the relative concentrations of phosphorus-containing metabolites, including ATP, in the brain.

-

Principle: The subject is placed in a high-field MRI scanner, and radiofrequency pulses are used to excite phosphorus nuclei. The resulting signals are detected and transformed into a spectrum, from which the peaks corresponding to ATP and other metabolites can be quantified.

-

Advantages: Non-invasive, provides a direct measure of energy metabolism in the brain.

-

Limitations: Lower spatial resolution compared to proton MRI, requires specialized hardware and expertise.

Experimental Protocol: 31P-MRS for Brain ATP Measurement

-

Animal/Human Preparation: Anesthetize the animal or position the human subject comfortably within the MRI scanner.

-

Localization: Use proton MRI to obtain anatomical images and define the volume of interest (VOI) in the brain.

-

Data Acquisition: Acquire 31P spectra from the VOI using a pulse-acquire sequence with appropriate parameters (e.g., repetition time, number of averages).

-

Data Processing: Process the raw data using Fourier transformation, phasing, and baseline correction.

-

Quantification: Integrate the areas under the peaks for β-ATP and inorganic phosphate (Pi). The ratio of β-ATP/Pi is often used as a measure of cellular energy state.

2. Whole Blood ATP Luminescence Assay

This is a relatively simple and high-throughput method to measure ATP levels in whole blood, which may serve as a peripheral biomarker of this compound's effect on PGK1.

-

Principle: ATP is measured using the luciferin-luciferase bioluminescence reaction. The amount of light produced is directly proportional to the ATP concentration.

-

Advantages: Minimally invasive, high-throughput, and cost-effective.

-

Limitations: It is an indirect measure of target engagement in the central nervous system, though studies suggest a correlation.

Experimental Protocol: Whole Blood ATP Luminescence Assay

-

Blood Collection: Collect whole blood samples in EDTA-containing tubes.

-

Cell Lysis: Lyse the red blood cells to release intracellular ATP using a suitable lysis buffer.

-

Reaction Setup: In a luminometer plate, mix the cell lysate with a luciferin-luciferase reagent.

-

Luminescence Measurement: Measure the light output using a luminometer.

-

Data Analysis: Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve of known ATP concentrations. Normalize the ATP levels to hemoglobin concentration.

3. 18F-Fluorodeoxyglucose (FDG)-PET for Glycolysis Assessment

18F-FDG-PET is a non-invasive imaging technique that measures the regional cerebral metabolic rate of glucose.

-

Principle: 18F-FDG, a glucose analog, is taken up by cells and phosphorylated but not further metabolized, thus trapping it inside the cell. The amount of trapped 18F-FDG is proportional to the rate of glucose uptake and glycolysis.

-

Advantages: Non-invasive, provides a functional measure of glucose metabolism.

-

Limitations: Does not directly measure ATP levels.

III. Pharmacokinetic Analysis

Measuring the concentration of this compound in biological fluids is essential for correlating drug exposure with target engagement.

1. LC-MS/MS Analysis of Plasma and Cerebrospinal Fluid (CSF)

-

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

-

Application: Measuring this compound levels in plasma provides an indication of systemic exposure, while CSF concentrations can provide an estimate of brain exposure.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

| Technique | Parameter Measured | Sample Data (Illustrative) |

| Ex Vivo Autoradiography | ADRA1A Receptor Occupancy (%) | 50% at 1 mg/kg; 80% at 5 mg/kg |

| 31P-MRS | Brain β-ATP/Pi Ratio | 15% increase from baseline |

| Whole Blood ATP Assay | ATP Concentration (µM) | 20% increase from baseline |

| LC-MS/MS | Plasma Concentration (ng/mL) | Cmax = 100 ng/mL at 1 hour |

| LC-MS/MS | CSF Concentration (ng/mL) | Cmax = 5 ng/mL at 2 hours |

Experimental Workflows

The following diagrams illustrate the typical workflows for key target engagement assays.

Caption: Ex Vivo Autoradiography Workflow.

Caption: Whole Blood ATP Assay Workflow.

Conclusion

The dual mechanism of action of this compound necessitates a comprehensive approach to monitoring its target engagement in vivo. By combining direct measures of ADRA1A receptor occupancy with pharmacodynamic readouts of PGK1 activation and pharmacokinetic analyses, researchers can gain a thorough understanding of the drug's in vivo effects. The protocols and techniques outlined in these application notes provide a robust framework for scientists and drug development professionals to effectively assess this compound's target engagement, aiding in the advancement of its therapeutic applications.

References

- 1. Terazosin Stimulates Pgk1 to Remedy Gastrointestinal Disorders [mdpi.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review - Liu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 4. 31P-MRS of Healthy Human Brain: ATP synthesis, Metabolite Concentrations, pH, and T1 Relaxation Times - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-Terazosin Dosage for In Vitro Neuroprotection Assays

Welcome to the technical support center for the utilization of (S)-Terazosin in in vitro neuroprotection assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, offer troubleshooting advice, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's neuroprotective effect?

A1: this compound exerts its neuroprotective effects primarily by activating phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2][3][4][5] This activation enhances glycolysis, leading to increased ATP production and a reduction in oxidative stress, which are crucial for neuronal survival under pathological conditions.

Q2: What is a typical starting concentration range for this compound in in vitro neuroprotection assays?

A2: Based on published studies, a typical starting concentration range for this compound is between 1 µM and 10 µM. However, the optimal concentration can vary depending on the cell type, the nature of the neurotoxic insult, and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How long should I pre-incubate cells with this compound before inducing neurotoxicity?

A3: A common pre-incubation time reported in the literature is 24 hours. This allows sufficient time for this compound to modulate the cellular machinery and enhance the expression and activity of PGK1, thereby priming the cells for protection against a subsequent insult. However, the optimal pre-incubation time may vary, and a time-course experiment is advisable.

Q4: Is this compound cytotoxic at high concentrations?

A4: Yes, like many compounds, this compound can exhibit cytotoxicity at high concentrations. Some studies have reported an IC50 of more than 100 µM in certain cell lines. It is crucial to determine the cytotoxic threshold of this compound in your specific cell model by performing a dose-response experiment and assessing cell viability using assays like MTT or LDH.

Q5: Can this compound induce apoptosis?

A5: While the primary neuroprotective mechanism of this compound is linked to enhancing energy metabolism, some studies have shown that terazosin and similar alpha-1 blockers can induce apoptosis in certain cell types, particularly in the context of cancer. However, in neuroprotection studies, it is generally used at concentrations that promote cell survival. It is important to assess apoptotic markers if unexpected cell death is observed.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No neuroprotective effect observed. | 1. Suboptimal this compound concentration: The concentration used may be too low to elicit a protective effect. 2. Inappropriate pre-incubation time: The duration of pre-treatment may be insufficient. 3. Severity of the neurotoxic insult: The insult may be too severe for this compound to confer protection. 4. Cell type resistance: The specific neuronal cell model may be resistant to the protective effects of this compound. | 1. Perform a dose-response curve to identify the optimal concentration (e.g., 0.1 µM to 50 µM). 2. Optimize the pre-incubation time (e.g., 6, 12, 24, 48 hours). 3. Titrate the concentration or duration of the neurotoxic agent to achieve a moderate level of cell death (e.g., 30-50%). 4. Consider using a different cell line or primary neuron culture that has been shown to be responsive. |

| High background in cell viability assays. | 1. This compound interference with assay reagents: The compound may interact with the assay components. 2. Precipitation of this compound: The compound may not be fully dissolved at the working concentration. | 1. Run a control with this compound in cell-free media to check for direct effects on the assay reagents. 2. Ensure complete dissolution of the this compound stock solution. Consider using a different solvent or gentle warming if solubility is an issue. Visually inspect the culture medium for any signs of precipitation. |

| Increased cell death with this compound treatment. | 1. Cytotoxicity at the concentration used: The concentration of this compound may be in the toxic range for the specific cell type. 2. Induction of apoptosis: As a quinazoline-based compound, it may induce apoptosis in some cell types. | 1. Perform a dose-response curve to determine the cytotoxic threshold. 2. Assess markers of apoptosis (e.g., caspase-3 activity, Annexin V staining) to determine if apoptosis is being induced. |

| Variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in the microplate: Evaporation from the outer wells of the plate. 3. Incomplete mixing of reagents: Poor distribution of this compound or assay reagents. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outermost wells of the microplate or fill them with sterile PBS to minimize evaporation. 3. Mix the plate gently on an orbital shaker after adding reagents. |

Data Presentation

Table 1: Summary of In Vitro this compound Concentrations for Neuroprotection

| Cell Type | Neurotoxic Insult | This compound Concentration | Observed Effect | Reference |

| ESC-derived Motor Neurons | Sodium Arsenite (Oxidative Stress) | Not specified, but showed dose-dependent protection | Complete rescue of survival | |

| SH-SY5Y | MPP+ | 2.5 µM | Increased cell survival, increased ATP levels, reduced ROS levels | |

| PC-3, Human Benign Prostatic Cells | N/A (Cytotoxicity) | IC50 > 100 µM | Cytotoxicity | |

| Primary Neuron Culture | FUS-P525L-GFP overexpression | Not specified | Reduced protein aggregate density |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for assessing the neuroprotective effect of this compound against a neurotoxic insult.

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

This compound (stock solution in DMSO or appropriate solvent)

-

Neurotoxic agent (e.g., MPP+, rotenone, H₂O₂)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). Incubate for 24 hours.

-

Induction of Neurotoxicity: After the pre-incubation period, add the neurotoxic agent to the wells (except for the untreated control wells) at a concentration known to induce approximately 30-50% cell death. Incubate for the desired duration (e.g., 24 hours).

-

MTT Addition: Following the neurotoxic insult, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

-

Neuronal cells

-

This compound

-

Neurotoxic agent

-

96-well cell culture plates

-

LDH assay kit (containing LDH reaction mixture and stop solution)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Supernatant Transfer: Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, as per the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Neuronal cells

-

This compound

-

Neurotoxic agent

-

6-well cell culture plates

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and the neurotoxic agent as described previously.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in the provided binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alpha 1-adrenoceptor antagonists terazosin and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medscape.com [medscape.com]

Technical Support Center: Enantioselective Synthesis of (S)-Terazosin

Welcome to the technical support center for the enantioselective synthesis of (S)-Terazosin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and enantioselectivity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for the enantioselective synthesis of this compound?